3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol
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Overview
Description
3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an azetidine ring and an oxolane ring, both of which are functionalized with an aminomethyl group and a hydroxyl group, respectively . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol typically involves the reaction of azetidine derivatives with oxolane derivatives under specific conditions . One common method includes the use of azetidine-3-ol and 3-(aminomethyl)oxolane as starting materials. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol: Similar structure but with an additional oxolane ring.
3-Vinylazetidin-3-ol: Contains a vinyl group instead of an aminomethyl group.
3-(1-Phenylvinyl)-1-tosylazetidin-3-ol: Contains a phenylvinyl group and a tosyl group.
Uniqueness
3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-[3-(aminomethyl)oxolan-3-yl]azetidin-3-ol |
InChI |
InChI=1S/C8H16N2O2/c9-3-7(1-2-12-6-7)8(11)4-10-5-8/h10-11H,1-6,9H2 |
InChI Key |
VRHPMWATKMRBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)C2(CNC2)O |
Origin of Product |
United States |
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